molecular formula C17H14N2O3 B2540690 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212396-81-0

2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2540690
CAS No.: 1212396-81-0
M. Wt: 294.31
InChI Key: FDRYJBYIRWGIHR-UHFFFAOYSA-N
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Description

2,3-Diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a bicyclic heterocyclic compound featuring a fused pyrroloisoxazole-dione scaffold with phenyl substituents at positions 2 and 2. This structure is characterized by its rigid, planar framework, which confers unique electronic and steric properties.

Properties

IUPAC Name

2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-13-14(11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)22-15(13)17(21)18-16/h1-10,13-15H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYJBYIRWGIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrone-Based Cycloaddition in Aqueous Media

A highly efficient method involves the 1,3-dipolar cycloaddition of N-phenyl-α-amino nitrones with dipolarophiles in water. For instance, N-phenyl-α-amino nitrone reacts with dimethyl acetylene dicarboxylate at room temperature to yield the target compound with 85–92% efficiency . The reaction proceeds via an exo transition state , as confirmed by computational studies. Water accelerates the reaction rate by stabilizing the transition state through hydrogen bonding, while also enhancing stereoselectivity.

Key Conditions :

  • Solvent: Water
  • Temperature: 25°C
  • Reaction Time: 2–4 hours
  • Yield: 85–92%

Solvent-Free Cycloaddition

Under solvent-free conditions, N-cyclohexyl-α-amino nitrone reacts with phenyl methyl propiolate to form the pyrrolo-isoxazole scaffold. This method avoids dimerization of the nitrone and achieves 90–95% yield within 1 hour. The absence of solvent reduces side reactions and simplifies purification.

Mechanistic Insight :
The reaction follows a LUMO (nitrone)-HOMO (dipolarophile) interaction, favoring the Z-configuration of the nitrone. Stereochemical analysis via NMR confirms exclusive exo selectivity .

In Situ Nitrone Trapping

One-Pot Synthesis

A one-pot protocol generates the nitrone in situ from N,N-dimethylformamide (DMF) and hydroxylamine, which subsequently reacts with ethyl propiolate under mild conditions. This method eliminates the need for nitrone isolation, reducing instability issues.

Procedure :

  • Nitrone Formation : DMF reacts with hydroxylamine hydrochloride at 60°C for 30 minutes.
  • Cycloaddition : Ethyl propiolate is added, and the mixture is stirred at 25°C for 2 hours.
  • Yield : 88–93%.

Advantages :

  • No purification required between steps.
  • Scalable to gram quantities.

Transition Metal-Catalyzed Cascade Reactions

Copper-Catalyzed Triple Cascade

A copper(I)-catalyzed triple cascade reaction constructs the bicyclic core via nitrone generation , cyclization , and oxidation . Using Cu(OTf)₂ (5 mol%), the reaction achieves trans-stereoselectivity with 82–88% yield .

Steps :

  • Nitrone Formation : Reaction of hydroxylamine with aldehydes.
  • Cycloaddition : Copper facilitates [3+2] cycloaddition with dipolarophiles.
  • Oxidation : In situ oxidation stabilizes the isoxazolidine ring.

Conditions :

  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Solvent: Toluene
  • Temperature: 80°C
  • Time: 12 hours

Comparative Analysis of Methods

Method Conditions Yield (%) Stereoselectivity Key Advantage Source
Aqueous Cycloaddition H₂O, 25°C, 2–4 h 85–92 High exo Eco-friendly, fast
Solvent-Free Cycloaddition Neat, 25°C, 1 h 90–95 Exclusive exo No solvent, high yield
Copper-Catalyzed Cascade Cu(OTf)₂, toluene, 80°C, 12 h 82–88 trans-Selective Stereocontrol, modularity

The bicyclic system arises from pyrrolo[3,4-d]isoxazole , where the isoxazole and pyrrolidine rings share two adjacent atoms. X-ray crystallography of analogous compounds confirms a twisted boat conformation for the pyrrolidine ring and planarity in the isoxazole moiety. DFT calculations support the preference for exo transition states due to reduced steric hindrance.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress.
  • Antimicrobial Properties : Preliminary investigations have demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Materials Science Applications

  • Organic Electronics : The unique electronic properties of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in these applications.
  • Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Organic Synthesis Applications

  • Building Block for Complex Molecules : The compound is utilized as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Catalysis : Research has explored the use of this compound in catalytic processes, particularly in asymmetric synthesis where it can help produce enantiomerically pure compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several derivatives of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole. The results showed that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity.

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study reported reduced amyloid plaque formation and improved cognitive function following treatment with the compound.

Case Study 3: Organic Electronics

An article in Advanced Functional Materials detailed the application of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole in OLEDs. The findings indicated that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This action helps in alleviating symptoms of neurodegenerative diseases by enhancing cholinergic transmission .

Comparison with Similar Compounds

Substituent Impact :

  • Methyl/Tolyl Groups : Derivatives such as 3af demonstrate increased steric bulk and lipophilicity, which may influence solubility and metabolic stability .
  • Tetrazolyl Moieties : The tetrazolyl group in 21c acts as a bioisostere for carboxylic acids, a feature exploited in drug design .

Key Observations :

  • The low yield for 21c (27%) may stem from steric hindrance from the benzyl and tetrazolyl-vinyl groups, complicating cycloaddition .
  • The high yield for 3af (77%) highlights the efficiency of nitrile oxide-based methods compared to traditional nitrone cycloadditions .

Physical and Spectroscopic Properties

Critical analytical data for selected analogs:

Compound Melting Point (°C) IR (cm⁻¹) Elemental Analysis (C/H/N %)
21c 175–176 1777 (C=O), 1702 (C=O) Calcd: C 58.60, H 4.25, N 18.64; Found: C 58.84, H 4.18, N 18.73
3a N/A N/A Calcd: C 68.57, H 4.28, N 6.66; Found: C 68.49, H 4.17, N 6.50

Notable Trends:

  • Carbonyl Stretching : All analogs show strong IR absorption near 1700–1777 cm⁻¹, consistent with the dione moiety .

Biological Activity

2,3-Diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the isoxazole family, which has been extensively studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that yield high purity products. Key synthetic methods include cyclization reactions involving appropriate precursors and reagents that facilitate the formation of the pyrrolo[3,4-d]isoxazole core structure. The compound's molecular formula is C24H20N2O3C_{24}H_{20}N_2O_3, with a molecular weight of approximately 388.43 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluated a series of isoxazoles for their cytotoxic effects on prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a). The findings indicated that certain derivatives exhibited selective cytotoxicity comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .

The mechanism underlying the anticancer activity of these compounds often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. Molecular docking studies have suggested that these compounds may interact with specific proteins involved in cancer progression, such as Ribosomal protein S6 kinase beta-1 (S6K1), thereby disrupting their function and leading to reduced cell viability .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other isoxazole derivatives, the following table summarizes key findings from various studies:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (PC3)Not specified
Isoxazole Derivative ACOX Inhibition0.95
Isoxazole Derivative BAnticancer (Breast)12.5
Isoxazole Derivative CAntimicrobial15.0

Case Studies

Case Study 1: Prostate Cancer Evaluation
In a focused study on prostate cancer treatments using isoxazole derivatives including this compound, researchers found that certain compounds exhibited significant selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Inhibition of COX Enzymes
Another study assessed the anti-inflammatory properties of related isoxazoles by measuring their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that some derivatives were effective COX-2 inhibitors with sub-micromolar activity levels .

Chemical Reactions Analysis

Nucleophilic Additions at Dione Positions

The 4,6-dione system exhibits reactivity typical of diketones, enabling nucleophilic attacks at the carbonyl carbons. Documented transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Hydrazine condensationHydrazine hydrate, ethanol, refluxBis-hydrazone derivative62–78
Grignard additionMethylmagnesium bromide, THFTertiary alcohol derivatives45–55*
ReductionNaBH₄, MeOHDiol intermediate32*

*Theoretical yields based on analogous pyrrolidine-dione systems .

Electrophilic Aromatic Substitution

The phenyl substituents at positions 2 and 3 undergo regioselective electrophilic substitutions:

Key Observations:

  • Nitration with HNO₃/H₂SO₄ occurs preferentially at the para position of the 3-phenyl group due to electron-donating effects from the adjacent nitrogen.

  • Friedel-Crafts alkylation is sterically hindered by the bicyclic core, requiring Lewis acid catalysts like FeCl₃ for moderate yields.

Ring-Opening Reactions

The strained isoxazole ring demonstrates susceptibility to ring-opening under specific conditions:

ConditionReagentProductApplication
Acidic hydrolysisHCl (conc.), Δβ-ketoamide derivativePrecursor for peptide analogs
Photolytic cleavageUV light, tolueneAcyclic nitrile intermediatePhotoresponsive materials

Data adapted from studies on structurally related pyrrolo-isoxazole systems .

Cross-Coupling Reactions

While the parent compound lacks inherent coupling sites, halogenated derivatives participate in Pd-mediated reactions:

Example Pathway:

text
6-Chloro derivative → Suzuki-Miyaura coupling → 6-Aryl substituted analog
  • Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) .

  • Scope includes aryl/heteroaryl boronic acids with yields up to 85% .

Cycloaddition Reactivity

The isoxazole moiety engages in [3+2] cycloadditions with dipolarophiles:

Notable Reaction:

text
Isoxazole + Acetylenedicarboxylate → Pyrazolo-fused derivative
  • Proceeds via 1,3-dipolar intermediates under mild conditions .

  • Stereochemical outcomes depend on solvent polarity .

Biological Alkylation Pathways

In pharmacological contexts, the dione system demonstrates:

  • Michael addition with cysteine residues in enzyme active sites.

  • pH-dependent tautomerization affecting binding affinity to COX-2 .

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